molecular formula C12H19NO2 B2819487 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol CAS No. 865074-85-7

3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol

Cat. No. B2819487
CAS RN: 865074-85-7
M. Wt: 209.289
InChI Key: LIFCAEGXHCVVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol, also known as MPHD, is a chemical compound with potential applications in scientific research. MPHD is a member of the hexane-1,5-diol family, which are known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has been shown to have various biochemical and physiological effects. It has been found to decrease the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α). Additionally, 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has also been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol in lab experiments is its broad range of biological activities. 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has been shown to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, and anticancer activities, making it a potential candidate for various research studies. However, one limitation of using 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol. One potential direction is to investigate the mechanism of action of 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol in more detail, in order to better understand its biological activities. Another direction is to explore the potential of 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, the development of more efficient synthesis methods for 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol could improve its availability for research purposes.

Synthesis Methods

The synthesis of 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol involves a multi-step process that includes the reaction of 4-chloro-2-methylpyridine with 1,5-hexadiene in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, followed by hydrogenation to yield 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol. The purity and yield of 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol can be improved by using different solvents and reaction conditions.

Scientific Research Applications

3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has been shown to exhibit various biological activities, making it a potential candidate for scientific research. 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has been reported to have antibacterial, antifungal, and antiviral activities. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 3-(2-Methyl-pyridin-4-yl)-hexane-1,5-diol has been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

3-(2-methylpyridin-4-yl)hexane-1,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9-7-11(3-5-13-9)12(4-6-14)8-10(2)15/h3,5,7,10,12,14-15H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFCAEGXHCVVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(CCO)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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